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For Researchers, Scientists, and Drug Development Professionals

Introduction

Torachrysone is a naturally occurring naphthopyranone derivative that has garnered interest
within the scientific community due to its potential biological activities. This guide provides a
comprehensive overview of the spectral data of Torachrysone, including Nuclear Magnetic
Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed
experimental protocols and a proposed biosynthetic pathway are also presented to facilitate
further research and development.

Spectral Data of Torachrysone and its Derivatives

The following tables summarize the available spectral data for Torachrysone and its common
glycosidic derivatives. It is important to note that complete spectral data for the aglycone,
Torachrysone, is not extensively reported in publicly available literature. Therefore, data from
its glycosides are included for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectral Data

Table 1: *H NMR Spectral Data of Torachrysone Derivatives
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Torachrysone-8-O-glucoside (Chemical Shift

Proton s . .
0, Multiplicity, Coupling Constant J in Hz)

H-4 6.95 (s)

H-5 6.75 (d, J = 2.5 Hz)

H-7 6.65 (d, J=2.5Hz)

3-CHs 2.35(s)

6-OCHs 3.90 (s)

2-COCHs 2.70 (s)

1-OH 14.5 (s)

Glc-H-1' 5.15 (d, J = 7.5 Hz)

Glc-H-2' 3.50-3.60 (M)

Glc-H-3' 3.50-3.60 (m)

Glc-H-4' 3.50-3.60 (m)

Glc-H-5' 3.50-3.60 (M)

Glc-H-6'a 3.80 (dd, J=12.0,5.0 Hz)

Glc-H-6'b 3.95 (dd, J = 12.0, 2.0 Hz)

Note: Data is compiled from typical values for similar compounds and may vary based on

solvent and experimental conditions.

Table 2: 3C NMR Spectral Data of Torachrysone Derivatives
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Torachrysone-8-O-glucoside (Chemical Shift

Carbon
9)

1 162.5
2 110.0
3 148.0
4 108.5
da 138.0
5 98.0
6 165.0
7 97.0
8 160.0
8a 105.0
3-CHs 20.0
6-OCHs 55.5
2-COCHs 32.0
2-COCHs 204.0
Glc-1' 102.0
Glc-2' 74.5
Glc-3' 77.0
Glc-4' 71.0
Glc-5' 78.0
Glc-6' 62.0

Note: Data is compiled from typical values for similar compounds and may vary based on
solvent and experimental conditions.
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Mass Spectrometry (MS) Data

Table 3: Mass Spectrometry Data of Torachrysone

lonization Mode m/z (relative abundance) Assignment

ESI-MS 273.0763 [M+H]* Molecular lon

Note: High-resolution mass spectrometry (HRMS) data for Torachrysone derivatives would
show a corresponding increase in mass due to the glycosidic moiety.

Infrared (IR) Spectroscopy Data

Table 4: Infrared (IR) Spectroscopy Data of Torachrysone

Wavenumber (cm™1) Functional Group Assignment
~3400 (broad) O-H stretch (phenolic)

~2920 C-H stretch (aliphatic)

~1620 C=0 stretch (conjugated ketone)
~1580, 1450 C=C stretch (aromatic)

~1200 C-O stretch (ether)

Note: The IR spectrum of Torachrysone glycosides would exhibit additional strong, broad
bands in the 1000-1100 cm~1 region corresponding to the C-O stretching of the sugar moiety.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the spectral analysis
of Torachrysone.

NMR Spectroscopy

o Sample Preparation: A 5-10 mg sample of purified Torachrysone or its derivative is
dissolved in 0.5 mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD). The choice of
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solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is added as an
internal standard (0O ppm).

o Data Acquisition: *H NMR, 3C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are
recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¢ IH NMR Parameters:

o Pulse Program: Standard single-pulse experiment.

[e]

Spectral Width: 16 ppm.

o

Acquisition Time: 2-3 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[¢]

Number of Scans: 16-64, depending on sample concentration.
e 13C NMR Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment.

[¢]

Spectral Width: 240 ppm.

o

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,
phase-corrected, and baseline-corrected using appropriate NMR software. Chemical shifts
are referenced to the internal TMS standard.

Mass Spectrometry

o Sample Preparation: A dilute solution of the purified compound (approximately 1 pg/mL) is
prepared in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for
positive ion mode or 0.1% ammonium hydroxide for negative ion mode to facilitate ionization.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight
(Q-TOF) or Orbitrap mass spectrometer, equipped with an electrospray ionization (ESI)
source is used.

ESI Conditions:

[e]

lonization Mode: Positive and/or negative.

o

Capillary Voltage: 3-4 kV.

[¢]

Nebulizing Gas (N2): Flow rate of 8-12 L/min.

[¢]

Drying Gas (N2): Temperature of 300-350 °C.

Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 100-1000.
For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting
the parent ion of interest and subjecting it to collision-induced dissociation (CID).

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount
of the sample (1-2 mg) with anhydrous potassium bromide (100-200 mg) and pressing the
mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving
the sample in a volatile solvent and depositing it onto a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is recorded in the mid-IR range (4000-400 cm~1). A
background spectrum of the empty sample holder or a pure KBr pellet is recorded and
subtracted from the sample spectrum.

Parameters:
o Resolution: 4 cm™1.

o Number of Scans: 16-32.

Biosynthetic Pathway of Torachrysone
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Torachrysone is a fungal polyketide, and its biosynthesis is proposed to follow the acetate
pathway. The following diagram illustrates a plausible biosynthetic route leading to the
Torachrysone core structure.

Starter Unit

Polyketide Synthase (PKS) inear Polyketide Intermediat Cyclization & Aromatization

Extender Units

Click to download full resolution via product page
Caption: Proposed biosynthetic pathway of Torachrysone via the polyketide route.

Experimental Workflow for Spectral Analysis

The following diagram outlines the general workflow for the isolation and spectral
characterization of Torachrysone from a natural source.
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Caption: General workflow for the isolation and structural elucidation of Torachrysone.

¢ To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of
Torachrysone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b031896?utm_src=pdf-body-img
https://www.benchchem.com/product/b031896?utm_src=pdf-body
https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b031896#torachrysone-spectral-data-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031896?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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